

physical and chemical properties of "Methyl 6-bromo-2-naphthoate"

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Compound of Interest

Compound Name: Methyl 6-bromo-2-naphthoate

Cat. No.: B032240

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An In-depth Technical Guide to **Methyl 6-bromo-2-naphthoate**

Abstract

Methyl 6-bromo-2-naphthoate is a polycyclic aromatic hydrocarbon derivative with significant applications in organic synthesis, particularly as a crucial intermediate in the pharmaceutical industry.^[1] Its molecular structure, featuring a naphthalene core substituted with a bromine atom and a methyl ester group, provides a versatile platform for constructing more complex molecules.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of **Methyl 6-bromo-2-naphthoate**, with a focus on its role in drug development for researchers, scientists, and pharmaceutical professionals.

Physical and Chemical Properties

Methyl 6-bromo-2-naphthoate is typically a white to off-white crystalline powder at room temperature.^{[1][3][4]} It is characterized by its high purity, often exceeding 98%, which is essential for its applications in research and synthesis.^{[1][2]} The compound should be stored in a sealed, dry environment at room temperature to maintain its stability.^{[1][5]}

Identification and Structure

Identifier	Value
IUPAC Name	Methyl 6-bromo-2-naphthoate[1]
CAS Number	33626-98-1[1][3][6][7][8][9][10][11][12]
Molecular Formula	C ₁₂ H ₉ BrO ₂ [1][3][6][8][9][10][11]
SMILES	<chem>COC(=O)c1ccc2cc(Br)ccc2c1</chem> [7][13]
InChI Key	JEUBRLPXJZOGPX-UHFFFAOYSA-N[7][13]

Physicochemical Data

Property	Value
Molecular Weight	265.1 g/mol [1][3][6][14]
Appearance	White to off-white crystalline powder[1][3][4][10]
Melting Point	123-126 °C[1][3][5][7][13]
Boiling Point	357.0 ± 15.0 °C at 760 mmHg (Predicted)[1][3][5]
Density	~1.492 g/cm ³ [1][3][4][5]
Solubility	Slightly soluble in Chloroform and DMSO[1][3][5]
Flash Point	169.7 °C[1]
Refractive Index	1.634[1]

Synthesis and Experimental Protocols

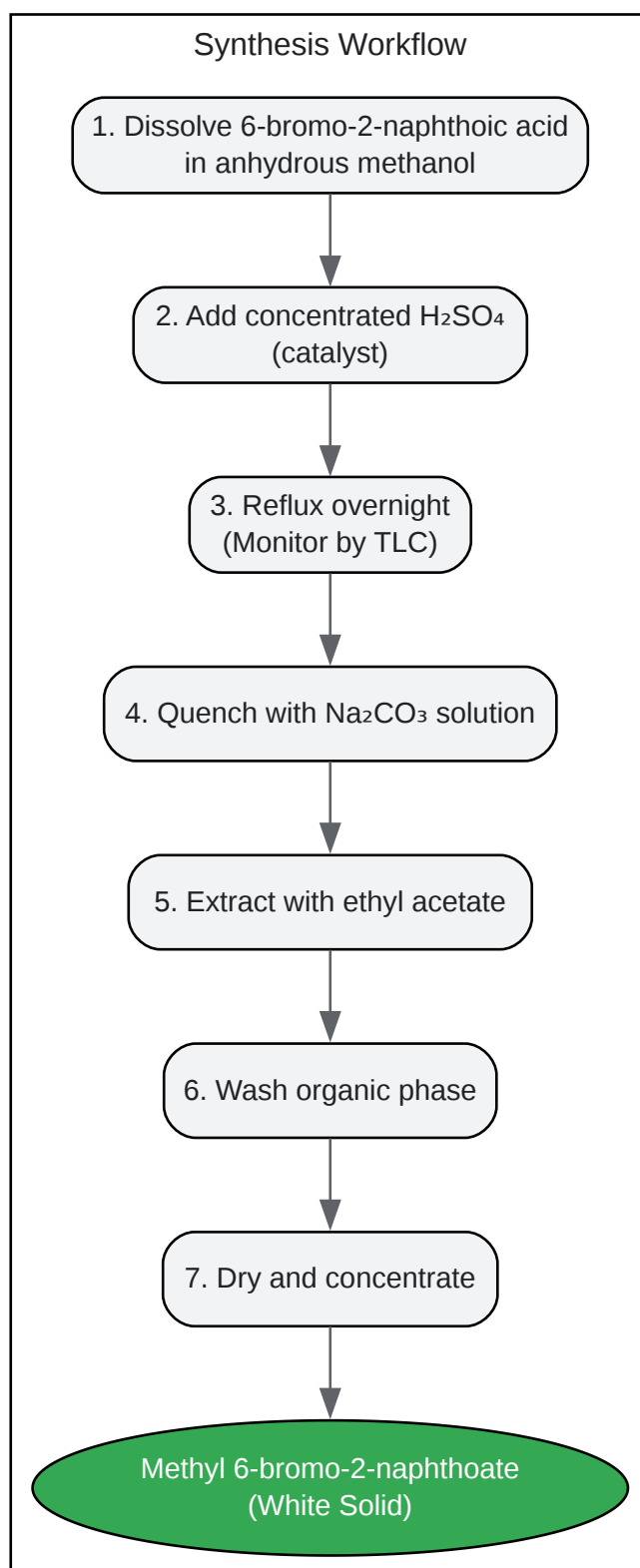
Several methods for the synthesis of **Methyl 6-bromo-2-naphthoate** have been reported. The most common approach involves the esterification of 6-bromo-2-naphthoic acid.

Protocol 1: Esterification of 6-bromo-2-naphthoic acid

This method involves the reaction of 6-bromo-2-naphthoic acid with methanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[3][5][6]

Methodology:

- Add 6-bromo-2-naphthalenecarboxylic acid (e.g., 10.0 mmol, 2.50 g) to a dry reaction flask.
[\[5\]](#)[\[6\]](#)
- Dissolve the acid in anhydrous methanol (e.g., 20 mL).[\[5\]](#)[\[6\]](#)
- Slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise to the solution.[\[5\]](#)[\[6\]](#)
- Reflux the mixture overnight. The reaction progress should be monitored using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.[\[5\]](#)[\[6\]](#)
- After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium carbonate until the system is neutral.[\[5\]](#)[\[6\]](#)
- Extract the product with ethyl acetate.[\[6\]](#)
- Wash the organic phase sequentially with saturated aqueous sodium carbonate, water, and saturated aqueous sodium chloride.[\[6\]](#)
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the final product as a white solid.[\[6\]](#)



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Caption: Workflow for the synthesis of **Methyl 6-bromo-2-naphthoate**.

Protocol 2: Synthesis from 2-Naphthoic Acid

An alternative synthesis starts from 2-naphthoic acid, which is esterified and then brominated.
[\[1\]](#)

Methodology:

- Mix 2-naphthoic acid with methanol and a suitable catalyst in a pressure vessel.[\[1\]](#)
- Introduce argon gas, and control the pressure at 6 atmospheres and the temperature at 150°C for 60 minutes.[\[1\]](#)
- Begin the dropwise addition of a mixed aqueous solution of sodium bromide and benzenesulfonic acid.[\[1\]](#)
- Concurrently, begin the dropwise addition of a sodium hypobromite solution.[\[1\]](#)
- After the addition is complete, raise the temperature and pressure to continue the reaction for several hours.[\[1\]](#)
- Upon completion, the solid is filtered while hot. The filtrate is added to ice water and extracted with chloroform.[\[1\]](#)
- The organic layer is dried with anhydrous sulfuric acid and concentrated to yield the product.
[\[1\]](#)

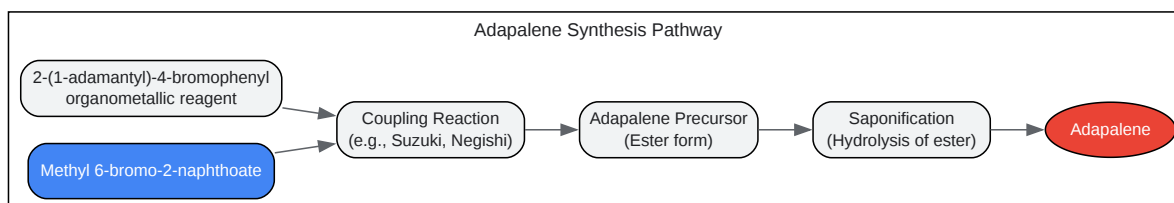
Applications in Research and Drug Development

Methyl 6-bromo-2-naphthoate is a valuable building block in the synthesis of various organic compounds, including dyes and specialty chemicals.[\[3\]](#) However, its most prominent application is as a key intermediate in the synthesis of Adapalene.[\[1\]\[3\]\[5\]\[8\]](#)

Intermediate for Adapalene Synthesis

Adapalene is a third-generation topical retinoid primarily used for the treatment of acne.[\[1\]\[3\]](#) It is a derivative of naphthoic acid that selectively targets retinoic acid receptors (RARs), specifically RAR β and RAR γ .[\[3\]\[5\]](#) The synthesis of Adapalene involves a coupling reaction between **Methyl 6-bromo-2-naphthoate** and an adamantyl-containing Grignard or organozinc

reagent, followed by saponification.[1] The bromine atom at the 6-position of the naphthalene ring is the key reactive site for this crucial carbon-carbon bond formation.[1][3]



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Caption: Role of **Methyl 6-bromo-2-naphthoate** in Adapalene synthesis.

Other Synthetic Applications

The reactivity of the bromine atom and the ester group allows for further functionalization, making **Methyl 6-bromo-2-naphthoate** a versatile precursor for a range of derivatives.[1][2][3] It can be used to synthesize compounds such as:

- 6-vinyl-2-naphthalenecarbaldehyde[15]
- Various substituted phenyl-naphthoates[15]
- 2-bromo-6-(bromomethyl)naphthalene[15]
- 6-iodo-2-naphthoic acid via an aromatic Finkelstein reaction followed by hydrolysis[5][15]

Chemical Reactivity

The chemical behavior of **Methyl 6-bromo-2-naphthoate** is dominated by the two functional groups attached to the stable naphthalene core:

- Aryl Bromide: The bromine atom is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck, Negishi), which are fundamental for forming new carbon-carbon or

carbon-heteroatom bonds. This reactivity is central to its use in synthesizing complex molecules like Adapalene.[1][3] It can also undergo reactions like the Finkelstein reaction to be converted to an iodo-derivative.[5][15]

- **Methyl Ester:** The ester group can be easily hydrolyzed (saponified) under basic conditions to yield the corresponding carboxylic acid (6-bromo-2-naphthoic acid). It can also be reduced to an alcohol or react with organometallic reagents to form ketones.

Safety and Handling

Methyl 6-bromo-2-naphthoate is classified as a corrosive substance.[3] It is harmful if inhaled, swallowed, or in contact with skin, and it can cause burns.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Methyl 6-bromo-2-naphthoate is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical properties, established synthesis protocols, and versatile chemical reactivity make it an indispensable tool for researchers. Its critical role in the industrial production of Adapalene highlights its importance in the pharmaceutical sector, providing a robust platform for the development of new therapeutic agents.

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